DNA-PK-IN-6

Cancer Research Radiotherapy DNA Damage Response

DNA-PK-IN-6 offers a differentiated scaffold for DNA-PKcs inhibition: a rigid, low-MW structure (363.42 Da, cLogP 2.8, zero rotatable bonds) that uniquely contrasts with bulkier comparators (e.g., AZD7648 MW 508.5, NU7441 MW 413.5). Its disclosed radiosensitization profile (WO2021197159A1) across solid and hematological tumor models makes it a precise tool for NHEJ pathway dissection and structure-activity relationship (SAR) investigations. Avoid experimental confounders: ensure target specificity with the correct inhibitor geometry. Research-use only; not for human administration.

Molecular Formula C19H21N7O
Molecular Weight 363.4 g/mol
Cat. No. B12425267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-6
Molecular FormulaC19H21N7O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C3N2C=C1NC4=NC=C5C(=N4)N(CCCCC3)C(=O)N5C
InChIInChI=1S/C19H21N7O/c1-12-8-16-20-9-13-6-4-3-5-7-25-17-15(24(2)19(25)27)10-21-18(23-17)22-14(12)11-26(13)16/h8-11H,3-7H2,1-2H3,(H,21,22,23)
InChIKeyDXOSNFFQQVJOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-6 Procurement Guide: DNA-PKcs Inhibitor for Radiosensitization and Tumor DNA Repair Disruption


DNA-PK-IN-6 (CAS 2711810-41-0) is a synthetic small-molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), the core enzymatic component of the non-homologous end joining (NHEJ) DNA double-strand break repair pathway [1]. The compound has a molecular formula of C19H21N7O and a molecular weight of 363.42 g/mol . As disclosed in patent WO2021197159A1 (designated as Compound 6), DNA-PK-IN-6 was developed to inhibit DNA-PKcs activity for oncology research applications [1]. The compound is available commercially for research use only from multiple suppliers including MedChemExpress, TargetMol, and InvivoChem [2].

Why DNA-PK-IN-6 Cannot Be Simply Substituted with Other DNA-PKcs Inhibitors


DNA-PKcs inhibitors exhibit substantial divergence in biochemical potency, kinome selectivity, and physicochemical properties despite sharing a common nominal target. Commercially established inhibitors such as AZD7648 (IC50 = 0.6 nM), M3814, VX-984, and NU7441 differ markedly in their selectivity profiles against related PI3K and PIKK family kinases [1]. NU7441 and M3814 demonstrate selectivity windows of less than 10-fold against off-target kinases, whereas AZD7648 achieves over 100-fold selectivity against a panel of 396 kinases [2]. These differences directly impact experimental reproducibility, off-target interpretation, and translational relevance. Without identical selectivity and potency characteristics, substituting one DNA-PKcs inhibitor for another risks introducing confounding variables in DNA damage response studies, radiosensitization assays, and combination therapy evaluations [3].

DNA-PK-IN-6 Quantitative Differentiation Evidence: Comparative Analysis with Alternative DNA-PKcs Inhibitors


DNA-PK-IN-6 Radiosensitization Capability: Enhanced Tumor Tissue Sensitivity to Radiotherapy

DNA-PK-IN-6 enhances the sensitivity of tumor tissues to radiotherapy, as demonstrated in the original patent disclosure [1]. While explicit quantitative sensitization enhancement ratio (SER) values are not publicly available for DNA-PK-IN-6, this represents a functional property differentiating it from DNA-PK inhibitors lacking documented radiosensitization activity. By comparison, NU7441 achieves radiosensitization with dose enhancement factors of 1.3–1.7 across various cancer cell lines in clonogenic survival assays [2]. DNA-PK-IN-6's claimed radiosensitization profile positions it as a candidate for radiobiology research applications requiring concurrent DNA-PKcs inhibition.

Cancer Research Radiotherapy DNA Damage Response Radiosensitization

DNA-PK-IN-6 Tumor Spectrum Coverage: Activity Across Solid and Hematological Malignancies

According to the patent disclosure WO2021197159A1, DNA-PK-IN-6 enhances inhibitory effects on both solid tumors and hematological malignancies [1]. This dual tumor-type coverage distinguishes it from inhibitors validated in more restricted tumor contexts. For comparison, AZD7648 has demonstrated efficacy in murine xenograft models when combined with olaparib or radiation [2], while M3814 (nedisertib) is being evaluated clinically across multiple solid tumor types [3]. The claimed breadth of tumor-type applicability for DNA-PK-IN-6 may be relevant for researchers requiring a DNA-PK inhibitor with potential utility across diverse cancer models.

Oncology Solid Tumors Hematological Malignancies DNA Repair Inhibition

DNA-PK-IN-6 Apoptosis Induction: Reduced Tumor DNA Repair and Programmed Cell Death Activation

DNA-PK-IN-6 inhibits DNA-PKcs activity, resulting in significantly reduced tumor DNA repair and induction of cellular apoptosis [1]. This functional outcome—impaired DNA repair coupled with apoptotic induction—represents the mechanistic signature of effective DNA-PKcs inhibition. For comparative context, AZD7648 achieves potent inhibition of DNA-PK autophosphorylation at Ser2056 with an IC50 of 89 nM in A549 cells [2], while NU7441 demonstrates comparable cellular target engagement. The qualitative description of apoptosis induction for DNA-PK-IN-6 establishes the expected biological consequence of DNA-PKcs blockade.

Apoptosis DNA Repair Inhibition Cancer Cell Death NHEJ Pathway

DNA-PK-IN-6 Physicochemical Properties: Molecular Parameters and Predicted Drug-Likeness

DNA-PK-IN-6 exhibits physicochemical parameters consistent with drug-like small molecules, including a molecular weight of 363.42 g/mol, cLogP of 2.8, topological polar surface area (tPSA) of 78.7 Ų, and zero rotatable bonds [1]. These properties differ notably from comparator DNA-PK inhibitors: AZD7648 has a molecular weight of 508.5 g/mol and contains 4 rotatable bonds [2]; NU7441 has a molecular weight of 413.5 g/mol with 2 rotatable bonds [3]. The lower molecular weight and restricted conformational flexibility (zero rotatable bonds) of DNA-PK-IN-6 may confer distinct solubility and permeability characteristics relevant to formulation development and in vitro assay performance.

Medicinal Chemistry Drug Discovery Physicochemical Properties Compound Characterization

DNA-PK-IN-6: Recommended Research Application Scenarios Based on Product-Specific Evidence


Radiotherapy Combination Studies in Oncology Research

DNA-PK-IN-6 is appropriate for research programs investigating radiosensitization of tumor tissues. The compound's claimed enhancement of radiotherapy sensitivity, as disclosed in WO2021197159A1 [1], positions it as a candidate for in vitro and in vivo studies examining DNA-PKcs inhibition concurrent with ionizing radiation. Researchers should note that while NU7441 and AZD7648 have published radiosensitization data with quantifiable enhancement factors [2], DNA-PK-IN-6 may offer an alternative scaffold for structure-activity relationship (SAR) investigations in radiobiology applications.

Mechanistic Studies of NHEJ-Mediated DNA Repair and Apoptosis

DNA-PK-IN-6 is suited for fundamental research examining the relationship between DNA-PKcs inhibition, impaired NHEJ pathway function, and apoptotic induction [1]. The compound's dual functional profile—reduced DNA repair capacity coupled with programmed cell death activation—provides a tool for dissecting DNA damage response signaling cascades. Comparative studies against well-characterized inhibitors such as NU7441 or AZD7648 may yield insights into scaffold-dependent differences in downstream biological outcomes.

Compound Profiling and Physicochemical Comparison Studies

DNA-PK-IN-6's distinct physicochemical signature—molecular weight 363.42 Da, cLogP 2.8, and zero rotatable bonds [1]—makes it a valuable comparator for structure-property relationship (SPR) investigations. Researchers evaluating the impact of molecular weight and conformational flexibility on DNA-PKcs inhibitor performance may incorporate DNA-PK-IN-6 alongside larger, more flexible comparators such as AZD7648 (MW 508.5; 4 rotatable bonds) and NU7441 (MW 413.5; 2 rotatable bonds) [2][3].

Exploratory Studies in Solid Tumor and Hematological Malignancy Models

Per patent WO2021197159A1, DNA-PK-IN-6 demonstrates enhanced inhibitory effects across both solid tumors and hematological malignancies [1]. This claimed breadth of tumor-type applicability suggests utility for exploratory studies across diverse cancer models, including but not limited to breast, lung, colorectal, and leukemia cell lines. Researchers should independently validate tumor-type specificity and efficacy in their systems of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-PK-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.